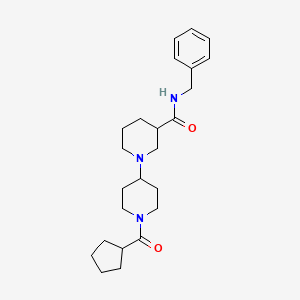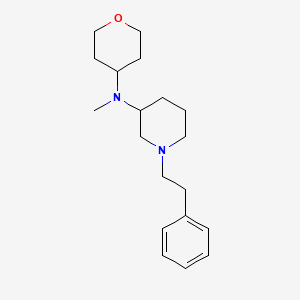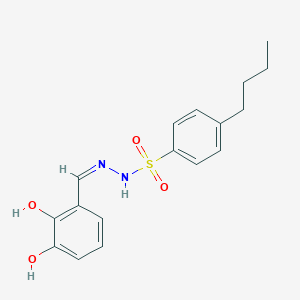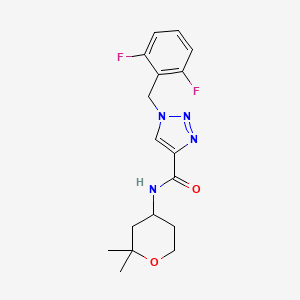
2-methoxy-N-phenyl-5-(1-piperidinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-phenyl-5-(1-piperidinylsulfonyl)benzamide, also known as MPSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPSB is a sulfonamide derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
2-methoxy-N-phenyl-5-(1-piperidinylsulfonyl)benzamide is believed to exert its therapeutic effects by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and the growth of cancer cells. 2-methoxy-N-phenyl-5-(1-piperidinylsulfonyl)benzamide has also been shown to modulate the activity of ion channels and receptors involved in neuronal signaling, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
2-methoxy-N-phenyl-5-(1-piperidinylsulfonyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. 2-methoxy-N-phenyl-5-(1-piperidinylsulfonyl)benzamide has also been shown to reduce the growth of cancer cells and induce apoptosis in vitro. In animal models of neurodegenerative diseases, 2-methoxy-N-phenyl-5-(1-piperidinylsulfonyl)benzamide has been shown to improve cognitive function and protect neurons from oxidative stress.
Advantages and Limitations for Lab Experiments
2-methoxy-N-phenyl-5-(1-piperidinylsulfonyl)benzamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and ability to penetrate the blood-brain barrier. However, 2-methoxy-N-phenyl-5-(1-piperidinylsulfonyl)benzamide also has some limitations, including its limited solubility in aqueous solutions and its potential off-target effects.
Future Directions
There are several future directions for 2-methoxy-N-phenyl-5-(1-piperidinylsulfonyl)benzamide research, including the development of more potent and selective analogs, the investigation of its potential as a therapeutic agent for other diseases, and the elucidation of its precise mechanism of action. Additionally, the use of 2-methoxy-N-phenyl-5-(1-piperidinylsulfonyl)benzamide as a tool compound for studying the role of pro-inflammatory cytokines and neuronal signaling in disease pathogenesis may also be explored.
Synthesis Methods
2-methoxy-N-phenyl-5-(1-piperidinylsulfonyl)benzamide has been synthesized using various methods, including the reaction of 2-methoxy-5-nitrobenzoic acid with piperidine and phenylsulfonyl chloride, followed by reduction with iron powder and hydrochloric acid. Another method involves the reaction of 2-methoxy-5-aminobenzoic acid with piperidine and phenylsulfonyl chloride, followed by acylation with acetic anhydride.
Scientific Research Applications
2-methoxy-N-phenyl-5-(1-piperidinylsulfonyl)benzamide has been studied for its potential therapeutic applications, including as an anti-inflammatory agent, an anti-tumor agent, and a neuroprotective agent. 2-methoxy-N-phenyl-5-(1-piperidinylsulfonyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce the growth of cancer cells in vitro. 2-methoxy-N-phenyl-5-(1-piperidinylsulfonyl)benzamide has also been shown to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
properties
IUPAC Name |
2-methoxy-N-phenyl-5-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-25-18-11-10-16(26(23,24)21-12-6-3-7-13-21)14-17(18)19(22)20-15-8-4-2-5-9-15/h2,4-5,8-11,14H,3,6-7,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMSDLUJPDPECX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(5-bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5963529.png)
![1-(1-azepanyl)-3-[2-methoxy-4-({[(5-methyl-2-furyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5963535.png)


![4-isobutyl-3-{2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethyl}-2-piperazinone](/img/structure/B5963571.png)
![1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5963598.png)
![N-methyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]-N-[(5-propyl-1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B5963603.png)
![2-[4-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5963604.png)


![3-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-(3-thienylmethyl)piperidine trifluoroacetate](/img/structure/B5963627.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2-methylphenyl)propanamide](/img/structure/B5963629.png)
![5-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B5963633.png)
